molecular formula C13H11N7O B3324850 Avotaciclib CAS No. 1983983-41-0

Avotaciclib

Cat. No. B3324850
CAS RN: 1983983-41-0
M. Wt: 281.27 g/mol
InChI Key: VFVAQKKPFOPZEA-UHFFFAOYSA-N
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Description

Avotaciclib, also known as BEY-1107, is a potent and orally bioavailable CDK1 inhibitor . It is under investigation in clinical trials for the treatment of locally advanced or metastatic pancreatic cancer . It targets, binds to, and inhibits the activity of CDK1, which may inhibit cancer stem cell (CSC) division, cause cell cycle arrest, and induce apoptosis . This may inhibit tumor cell proliferation .


Molecular Structure Analysis

The molecular formula of this compound is C13H11N7O . The structure of this compound includes a pyridinol ring substituted at positions 2 and 6 with 2-aminopyrimidin-4-yl groups . The molecular weight is 281.27 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.27 and a molecular formula of C13H11N7O . The compound is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Visualization and Analysis in Scientific Research

Avotaciclib's applications in scientific research primarily include its use in developing interactive visualization systems. These systems, such as the Application Visualization System (AVS), are designed to facilitate the creation of visualization applications with minimal programming efforts, targeting scientists and engineers. This enhances the development of applications that integrate interactive graphics and high computational requirements, thereby supporting complex data analysis in various scientific domains (Upson et al., 1989).

2. Enhancement of Data Interpretation

This compound's role in scientific research extends to enhancing the interpretation and visualization of genomic variant data. Tools like AVIA (Annotation, Visualization, and Impact Analysis) leverage this compound in the annotation and visualization of genomic data, aiding in the understanding of functional significance across genes and pathways. This is critical for summarizing and guiding genomic experiments, providing a comprehensive analysis portal for researchers (Reardon et al., 2020).

3. Support in Genomic Research

The integration of this compound in genomic research tools emphasizes its significance in functional genomics. AVIA, for instance, is an interactive web server that utilizes this compound for the annotation, visualization, and impact analysis of genomic variations. This not only facilitates the exploration of genomic data but also aids in decision-making processes related to genomic experiments, highlighting this compound's pivotal role in genomic research (Vuong, Stephens, & Volfovsky, 2014).

4. Application in Chemical and Molecular Modeling

Beyond genomic studies, this compound finds application in molecular modeling and computational chemistry. It is used in the development of platforms like Avogadro, which is an advanced molecular editor and visualizer. This compound's contribution here is significant in building molecular structures, analyzing computational chemistry packages, and enhancing the semantic accessibility of chemical data (Hanwell et al., 2012).

Mechanism of Action

Avotaciclib targets and inhibits the activity of Cyclin-dependent kinase 1 (CDK1), a key player in the control of the eukaryotic cell cycle . This inhibition may lead to cell cycle arrest and induce apoptosis, thereby inhibiting tumor cell proliferation .

Safety and Hazards

Avotaciclib is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to rinse thoroughly with large amounts of water and seek medical advice .

Future Directions

The future directions of Avotaciclib and other CDK inhibitors involve finding novel modes of CDK inhibition due to the high sequence and structural conservation of the ATP binding cleft across family members . Recent advances in structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies and cryo-electron microscopy have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners . These insights can contribute to the design of more effective CDK inhibitors .

properties

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVAQKKPFOPZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1983983-41-0
Record name Avotaciclib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1983983410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avotaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AVOTACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BYC0F36E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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